1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-13-2-1-5-19-13)16-8-10-6-12(9-15-7-10)11-3-4-11/h1-2,5-7,9,11H,3-4,8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUDTJIBZCWUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Cyclopropylpyridine Intermediate: The starting material, 5-cyclopropylpyridine, is synthesized through a cyclopropanation reaction of pyridine with cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Methylation: The cyclopropylpyridine intermediate is then methylated using methyl iodide and a base like potassium carbonate to form 5-cyclopropyl-3-methylpyridine.
Urea Formation: The final step involves the reaction of 5-cyclopropyl-3-methylpyridine with thiophene-2-isocyanate in the presence of a catalyst such as triethylamine to form 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the original structure.
Scientific Research Applications
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl-Substituted Ureas (Anti-Tuberculosis Agents)
Adamantyl-containing ureas, such as 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40) and 1-(2-adamantyl)-3-(5-tert-butylisoxazol-3-yl)urea (46) , exhibit anti-tuberculosis activity . Key differences from the target compound include:
- Synthetic Yields : Adamantyl derivatives show moderate yields (40–63%) compared to pyridinyl analogs, likely due to steric hindrance during coupling reactions .
- Bioactivity : Adamantyl ureas target Mycobacterium tuberculosis with MIC values in the low micromolar range, suggesting their substituents optimize interactions with bacterial enzymes .
Table 1: Adamantyl Urea Derivatives
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Activity |
|---|---|---|---|---|
| 40 | 1-Adamantyl, oxadiazole-thiophene | 42.4 | 211–213 | Anti-TB |
| 46 | 2-Adamantyl, t-butylisoxazole | 48.7 | 229–232 | Anti-TB |
Pyridinyl-Thiophene Ureas (Anticancer Agents)
Pyridinyl-thiophene ureas, such as 1-(4-fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) , demonstrate potent anticancer activity against 60 human cancer cell lines . Key comparisons:
- Pyridine Substitution : The target compound’s 5-cyclopropylpyridine group may enhance metabolic stability compared to methyl- or aryl-substituted pyridines (e.g., 5h’s 2-methyl-6-thiophenylpyridine).
- Bioactivity : Compound 5h shows IC₅₀ values <10 µM in leukemia and colon cancer models, linked to its thiophene’s electron-rich aromatic system and hydrogen-bonding capacity .
Table 2: Pyridinyl-Thiophene Urea Derivatives
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Activity |
|---|---|---|---|---|
| 5h | 4-Fluorophenyl, 2-methylpyridine | 60 | 217–219 | Anticancer |
| 5j | Ethyl benzoate, thiophene | 69 | 203–204 | Anticancer |
Thiophenylthiazole Ureas (Antimicrobial and Anticancer Agents)
Thiophenylthiazole ureas like TTU6 and TTU7 incorporate a thiazole ring fused to thiophene, enhancing π-π stacking and hydrogen-bonding interactions . Key distinctions:
- Heterocyclic Fusion : The thiophenylthiazole moiety in TTU6–TTU9 may improve binding to kinase targets compared to standalone thiophene or pyridine groups.
- Physicochemical Properties : TTU derivatives exhibit higher melting points (199–277°C) than adamantyl or pyridinyl analogs, likely due to rigid planar structures .
Structural and Functional Insights
- Hydrogen Bonding : Urea’s NH groups facilitate hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) . The thiophene’s sulfur atom may contribute to hydrophobic interactions.
- Substituent Effects :
- Cyclopropylpyridinylmethyl : May enhance metabolic stability and CNS penetration compared to adamantyl or simple aryl groups.
- Thiophen-2-yl : Its electron-rich aromatic system improves binding to enzymes or receptors requiring π-stacking .
Biological Activity
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound categorized as a urea derivative. Its unique structural features, including a cyclopropyl group linked to a pyridine ring and a thiophene ring, suggest potential for diverse biological activities. This article reviews the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound has the following IUPAC name: 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-thiophen-2-ylurea .
Synthesis Overview
The synthesis typically involves several steps:
- Formation of Cyclopropylpyridine : Starting from pyridine and cyclopropyl bromide in the presence of sodium hydride.
- Methylation : Using methyl iodide and potassium carbonate to yield 5-cyclopropyl-3-methylpyridine.
- Urea Formation : Reaction with thiophene-2-isocyanate facilitated by triethylamine to produce the final compound .
Biological Activity
Research indicates that compounds within the urea class exhibit a variety of biological activities, including:
- Antimicrobial Properties : Urea derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Studies have indicated that certain thiourea derivatives possess antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents .
The biological activity of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is believed to stem from its ability to interact with specific molecular targets, modulating enzyme activity and receptor binding. This interaction can lead to various therapeutic effects, including inhibition of cell proliferation in cancer cells .
Case Studies
- Antimicrobial Activity : A study demonstrated that urea derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL against pathogenic bacteria, indicating strong antibacterial potential .
- Anticancer Activity : In vitro tests revealed that certain derivatives showed significant antiproliferative activity against U937 cells, with IC50 values lower than those of established chemotherapeutics like etoposide .
- Cytotoxicity Evaluation : Compounds were also evaluated for cytotoxicity against healthy cell lines, showing low toxicity profiles (<50% inhibition), which is critical for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |
|---|---|---|---|
| 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea | High (MIC 0.03–0.12 μg/mL) | Moderate (IC50 < 17 μM) | Low (<50% inhibition) |
| 1-(Phenyl)-3-(thiophen-2-yl)urea | Moderate (MIC varies) | Low | Moderate |
| 1-(Pyridin-2-yl)-3-(thiophen-2-yl)urea | High (similar MIC range) | High (IC50 comparable) | Low |
Q & A
Q. What are the optimal synthetic routes for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea?
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the pyridine-thiophene backbone via Suzuki-Miyaura coupling to introduce the cyclopropyl group to the pyridine ring.
- Step 2: Urea bridge formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Step 3: Purification via column chromatography or recrystallization. Key parameters include temperature control (0–60°C), solvent selection (DMF or THF), and catalyst optimization (e.g., palladium catalysts for coupling) .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- NMR: H and C NMR identify proton environments (e.g., urea NH peaks at δ 6.5–8.5 ppm, thiophene protons at δ 7.0–7.5 ppm).
- FTIR: Urea carbonyl stretch at ~1650–1700 cm and thiophene C-S bonds at ~600–700 cm.
- HRMS: Validate molecular weight (e.g., calculated [M+H]: 342.12 vs. observed: 342.11) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to urea and aromatic groups; limited in water.
- Stability: Degrades under strong acidic/basic conditions (pH <3 or >10) and UV light. Store at –20°C in inert atmospheres. Pre-formulation studies recommend lyophilization for long-term stability .
Q. What initial biological screening assays are suitable for this compound?
- Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- ADMET: Microsomal stability (CYP450 isoforms) and plasma protein binding assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the cyclopropyl-pyridine moiety?
- Analog synthesis: Replace cyclopropyl with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects.
- Biological testing: Compare IC values in kinase assays. For example, cyclopropyl analogs show 10-fold higher selectivity for VEGFR-2 than methyl derivatives .
Q. What crystallographic strategies resolve hydrogen-bonding patterns in this compound?
- X-ray diffraction: Use SHELXL for refinement (monoclinic P2/c space group, Z = 4).
- Graph-set analysis: Identify R_2$$^2(8) motifs from urea NH···O interactions.
- Thermal ellipsoids: Validate disorder in the cyclopropyl ring using anisotropic displacement parameters .
Q. How to address contradictions in reported bioactivity data across studies?
- Meta-analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays).
- Dose-response curves: Re-evaluate IC values under standardized protocols (e.g., 10% FBS in media).
- Off-target profiling: Use proteome-wide affinity chromatography to identify non-specific binding .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking: Glide SP/XP scoring with VEGFR-2 (PDB: 4ASD).
- MD simulations: 100-ns trajectories in explicit solvent to assess urea backbone flexibility.
- Free-energy calculations: MM/GBSA to rank binding affinities of analogs .
Q. How to design regioselective modifications of the thiophene ring?
- Electrophilic substitution: Bromination at the 5-position using NBS in CCl.
- Cross-coupling: Stille coupling with aryl stannanes to introduce fluorophores for imaging studies.
- Click chemistry: Azide-alkyne cycloaddition to append biotin tags for pull-down assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
